2-(3,4-Diethoxyphenyl)acetohydrazide

描述

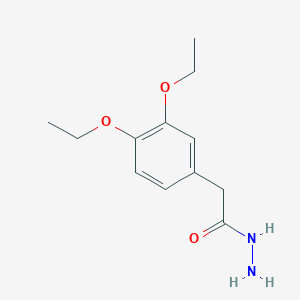

Structure

2D Structure

属性

IUPAC Name |

2-(3,4-diethoxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-3-16-10-6-5-9(8-12(15)14-13)7-11(10)17-4-2/h5-7H,3-4,8,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIWXHQWSFDFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)NN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357097 | |

| Record name | 2-(3,4-diethoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91908-37-1 | |

| Record name | 2-(3,4-diethoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Modifications and Derivatization Strategies of 2 3,4 Diethoxyphenyl Acetohydrazide

Synthesis of Hydrazone Derivatives via Condensation with Carbonyl Compounds

The synthesis of hydrazones from 2-(3,4-diethoxyphenyl)acetohydrazide is a fundamental derivatization strategy. This reaction involves the condensation of the hydrazide with various aldehydes and ketones. nih.govresearchgate.netresearchgate.net The process is typically catalyzed by a few drops of acid and involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic hydrazone linkage (-C=N-NH-C=O). nih.gov This straightforward reaction allows for the introduction of a wide variety of substituents, leading to a large library of N-acylhydrazone derivatives. nih.govekb.eg

Table 1: General Synthesis of Hydrazone Derivatives This table is interactive. You can sort and filter the data.

| Reactant A | Reactant B (Carbonyl) | Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Acid (e.g., Acetic Acid) | N'-(aryl/alkylidene)-2-(3,4-diethoxyphenyl)acetohydrazide | researchgate.net |

Stereochemical Considerations in Hydrazone Synthesis

A key stereochemical feature of hydrazones is the potential for geometric isomerism around the carbon-nitrogen double bond (C=N), leading to the formation of (E) and (Z) isomers. In the majority of synthesized N-acylhydrazones, the (E)-isomer is predominantly formed due to its greater thermodynamic stability. nih.gov The specific configuration is often confirmed using techniques like single-crystal X-ray diffraction. mdpi.com The conformation around the N-N single bond (amide bond) is also significant, with studies often revealing an anti-conformation in the solid state. nih.gov

Cyclization Reactions to Form Diverse Heterocyclic Systems

The hydrazide and hydrazone derivatives of this compound are valuable intermediates for synthesizing various five-membered heterocyclic rings. These cyclization reactions lead to the formation of stable aromatic systems such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.

Formation of 1,3,4-Oxadiazole (B1194373) Derivatives

The 1,3,4-oxadiazole ring is a common structural motif in medicinal chemistry. nih.govluxembourg-bio.com Several synthetic routes can be employed to convert this compound into 1,3,4-oxadiazole derivatives. A prevalent method involves the cyclodehydration of an intermediate 1,2-diacylhydrazine. This can be achieved by first reacting the starting hydrazide with an acid chloride or carboxylic acid, followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid. nih.gov Alternatively, oxidative cyclization of the corresponding acyl hydrazone, formed by condensing the hydrazide with an aldehyde, provides another direct route to the 1,3,4-oxadiazole core. nih.gov Other methods include the reaction of the hydrazide with orthoesters or β-benzoyl propionic acid. nih.govclockss.org

Table 2: Synthetic Pathways to 1,3,4-Oxadiazole Derivatives This table is interactive. You can sort and filter the data.

| Starting Material | Key Reagents | Reaction Type | Expected Product | Reference |

|---|---|---|---|---|

| This compound | 1. R-COCl 2. POCl₃ | Acylation & Cyclodehydration | 2-(3,4-Diethoxybenzyl)-5-substituted-1,3,4-oxadiazole | nih.gov |

| N'-Alkylidene-2-(3,4-diethoxyphenyl)acetohydrazide | Oxidizing Agent (e.g., Bromine in Acetic Acid) | Oxidative Cyclization | 2-(3,4-Diethoxybenzyl)-5-substituted-1,3,4-oxadiazole | nih.govnih.gov |

Synthesis of 1,3,4-Thiadiazole (B1197879) Analogues

The synthesis of 1,3,4-thiadiazoles from this compound typically proceeds through an acylthiosemicarbazide intermediate. This intermediate is formed by the reaction of the hydrazide with an appropriate isothiocyanate (R-N=C=S). nih.gov The subsequent acid-catalyzed cyclization and dehydration of the acylthiosemicarbazide yields the 2,5-disubstituted 1,3,4-thiadiazole ring. bu.edu.eg For example, using acetic anhydride (B1165640) for cyclization can lead to N-acetylated thiadiazole derivatives. nih.gov Other reagents, such as concentrated sulfuric acid or phosphorus oxychloride, can also be used to effect the cyclization. bu.edu.eg

Development of 1,2,4-Triazole (B32235) Scaffolds

The 1,2,4-triazole core can also be synthesized from this compound, often via a thiosemicarbazide (B42300) intermediate similar to the thiadiazole synthesis. tijer.orgscispace.com The reaction of the hydrazide with an alkyl or aryl isothiocyanate produces a 1-(2-(3,4-diethoxyphenyl)acetyl)-4-substituted-thiosemicarbazide. scispace.com This intermediate, when heated in a basic medium (e.g., sodium hydroxide), undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide (B99878) to form the corresponding 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. tijer.orgscispace.com Another established route is the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by treatment with hydrazine (B178648) hydrate (B1144303), which yields a 4-amino-5-mercapto-1,2,4-triazole derivative. researchgate.net

Table 3: Synthetic Pathways to 1,2,4-Triazole Derivatives This table is interactive. You can sort and filter the data.

| Intermediate | Key Reagents | Reaction Type | Expected Product | Reference |

|---|---|---|---|---|

| Acylthiosemicarbazide | NaOH, Reflux | Base-catalyzed Cyclization | 4,5-Disubstituted-1,2,4-triazole-3-thione | tijer.orgscispace.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N'-(aryl/alkylidene)-2-(3,4-diethoxyphenyl)acetohydrazide |

| 1,2-Diacylhydrazine |

| 2-(3,4-Diethoxybenzyl)-5-substituted-1,3,4-oxadiazole |

| Acylthiosemicarbazide |

| 2,5-Disubstituted-1,3,4-thiadiazole |

| 1-(2-(3,4-diethoxyphenyl)acetyl)-4-substituted-thiosemicarbazide |

| 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| 4-Amino-5-mercapto-1,2,4-triazole |

| Phosphorus oxychloride |

| Polyphosphoric acid |

| Acetic anhydride |

| Sodium hydroxide |

| Carbon disulfide |

| Hydrazine hydrate |

| Isothiocyanate |

Creation of Oxazepine and Imidazolidine (B613845) Rings

The synthesis of seven-membered heterocyclic rings, such as oxazepines, and five-membered rings like imidazolidines from this compound represents a key strategy in medicinal chemistry to explore new chemical space.

A common and established method for the synthesis of 1,3-oxazepine derivatives involves a multi-step process beginning with the acetohydrazide precursor. echemcom.comscirp.org The initial step is the condensation of this compound with a variety of substituted aromatic aldehydes. This reaction, typically catalyzed by a few drops of glacial acetic acid in a solvent like absolute ethanol (B145695), yields the corresponding N'-benzylidene-2-(3,4-diethoxyphenyl)acetohydrazide, commonly known as a Schiff base or hydrazone. echemcom.com

Following the formation of the Schiff base, a [2+5] cycloaddition reaction is employed to construct the seven-membered oxazepine ring. researchgate.net This is achieved by reacting the Schiff base with a cyclic anhydride, such as maleic anhydride or phthalic anhydride, in an anhydrous solvent like dry benzene (B151609) or tetrahydrofuran. echemcom.comjmchemsci.com The pericyclic reaction between the imine functionality of the Schiff base and the anhydride leads to the formation of 1,3-oxazepine-4,7-dione derivatives. echemcom.comscirp.org This synthetic route allows for diversity, as various substituents can be introduced via the initial aromatic aldehyde and different anhydrides can be used for the cyclization step. jmchemsci.com

The creation of imidazolidine rings, specifically imidazolidin-2,4-diones (hydantoins) and their analogues, from an acetohydrazide starting material is less direct. Standard syntheses for imidazolidinones often involve the reaction of amino acids with isocyanates or isothiocyanates, or the cyclization of diamine or urea (B33335) derivatives. nih.govmdpi.com To utilize this compound as a precursor, it would first need to be converted into a suitable intermediate. One potential, albeit theoretical, pathway could involve the Curtius rearrangement of the corresponding acyl azide (B81097) (derived from the acetohydrazide) to form an isocyanate. This isocyanate could then, in principle, be reacted with an amino acid ester followed by cyclization to form the desired imidazolidine ring system. However, more direct routes typically start from precursors other than acetohydrazides.

Exploration of Other Fused and Bridged Heterocyclic Systems

Beyond single ring systems, the this compound moiety is a valuable precursor for the synthesis of more complex fused heterocyclic systems . A prominent example is the formation of echemcom.comeurekaselect.commdpi.comtriazolo[3,4-b] nih.goveurekaselect.commdpi.comthiadiazoles and the isomeric echemcom.comeurekaselect.commdpi.comtriazolo[3,4-b] nih.goveurekaselect.commdpi.comthiadiazines. eurekaselect.com

The synthesis of these fused systems typically begins with the conversion of the starting hydrazide into a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. This key intermediate is formed by reacting this compound first with carbon disulfide in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate. eurekaselect.com This triazole-thiol intermediate possesses the necessary functionalities to undergo further cyclocondensation reactions.

To form the echemcom.comeurekaselect.commdpi.comtriazolo[3,4-b] nih.goveurekaselect.commdpi.comthiadiazole system, the 4-amino-3-thiol intermediate can be cyclized with various aromatic carboxylic acids using a dehydrating agent like phosphorus oxychloride. eurekaselect.com This results in a six-membered thiadiazole ring fused to the triazole core.

Alternatively, to synthesize the echemcom.comeurekaselect.commdpi.comtriazolo[3,4-b] nih.goveurekaselect.commdpi.comthiadiazine ring system, the same triazole-thiol intermediate is reacted with α-haloketones, such as phenacyl bromides. eurekaselect.comnih.gov This reaction leads to the formation of a six-membered thiadiazine ring fused to the triazole, creating a different class of fused heterocyclic compounds. These synthetic pathways are robust and allow for the introduction of a wide variety of substituents on the fused ring system, originating from the chosen carboxylic acid or α-haloketone. eurekaselect.comnih.gov

The concept of bridged heterocyclic systems involves connecting two atoms of a ring system by a chain of atoms. While specific examples starting directly from this compound are not prominent in the literature, the functional handles of its derivatives could be used to construct such architectures. For instance, a derivative containing two reactive sites could undergo intramolecular cyclization with a suitable bifunctional reagent to form a bridged structure.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as this compound and its derivatives, relates to its pharmacological activity. These studies guide the design of new compounds with improved potency and selectivity.

Impact of Substituent Modifications on Pharmacological Potency

The pharmacological profile of derivatives of this compound can be significantly modulated by introducing various substituents onto the core structure. The hydrazide-hydrazone linkage (-CONH-N=CH-) is a common pharmacophore known for a wide range of biological activities, including antimicrobial and anticonvulsant effects. wisdomlib.orgresearchgate.net

In the context of antimicrobial activity , SAR studies on related acetohydrazide-hydrazone series have revealed distinct trends. The nature of the substituent on the benzylidene portion (derived from the aldehyde used to make the Schiff base) plays a critical role. Research has shown that the presence of electron-withdrawing groups (e.g., -Cl, -Br, -NO2) on the aromatic ring of the hydrazone moiety can enhance antibacterial activity. nih.gov Conversely, derivatives with electron-donating groups (e.g., -OH, -OCH3) sometimes exhibit reduced antibacterial potency but may show increased activity against other targets. nih.gov For instance, certain hydrazone derivatives have shown that electron-donating groups lead to better activity against Gram-positive bacteria.

The following table summarizes the general impact of substituent types on the antimicrobial activity of hydrazone derivatives based on findings from related compound series.

| Substituent Type on Benzylidene Ring | General Impact on Antimicrobial Activity | Example Groups |

|---|---|---|

| Electron-Withdrawing Groups | Often enhances antibacterial activity | -Cl, -Br, -NO₂, -CN |

| Electron-Donating Groups | May decrease antibacterial activity but can enhance activity against specific strains or other targets | -OH, -OCH₃, -CH₃, -N(CH₃)₂ |

| Halogens | Generally leads to good activity, position dependent | -F, -Cl, -Br |

| Bulky/Lipophilic Groups | Can influence cell penetration and interaction with target sites | -C(CH₃)₃, -CF₃ |

Comparative SAR Analysis with Analogues, Including Dimethoxy Counterparts

A key aspect of SAR is comparing isosteric or bioisosteric replacements to understand the influence of specific functional groups. In the case of this compound, a direct and informative comparison can be made with its 2-(3,4-dimethoxyphenyl)acetohydrazide (B1296298) counterpart. The replacement of two ethoxy (-OCH2CH3) groups with two methoxy (B1213986) (-OCH3) groups represents a subtle structural change—a difference of a single methylene (B1212753) unit (-CH2-) per alkoxy group—but can have a discernible impact on pharmacological properties.

This difference primarily affects the lipophilicity (log P) and steric bulk of the molecule. Ethoxy groups are larger and more lipophilic than methoxy groups. This increased lipophilicity can influence several pharmacokinetic and pharmacodynamic properties:

Absorption and Distribution: Higher lipophilicity can enhance the ability of a compound to cross biological membranes, including the blood-brain barrier, which is particularly relevant for anticonvulsant activity.

Receptor Binding: The slightly larger size of the ethoxy group compared to the methoxy group can lead to different binding interactions within a target protein's active site. A tighter or more optimal fit can lead to higher potency, while a sterically hindered fit can decrease activity.

While direct comparative studies on the 3,4-diethoxy vs. 3,4-dimethoxy acetohydrazide series are limited, general trends can be inferred from related classes of compounds. For instance, in some series of anticonvulsant agents, increasing the size of the alkoxy group (from methoxy to ethoxy or propoxy) on the phenyl ring has been shown to enhance activity up to a certain point, likely due to increased lipophilicity favoring CNS penetration. dovepress.com However, this is not a universal rule, and the optimal substituent depends heavily on the specific biological target.

The table below provides a hypothetical comparison based on general physicochemical principles and observed trends in related compound classes, illustrating the potential differences in activity profiles.

| Derivative Type | Key Physicochemical Difference | Potential Impact on Anticonvulsant Activity | Potential Impact on Antimicrobial Activity |

|---|---|---|---|

| 3,4-Diethoxy Analogue | Higher lipophilicity, greater steric bulk | Potentially enhanced CNS penetration, which may increase potency. Steric bulk could improve or hinder receptor fit. | Increased lipophilicity might improve penetration through bacterial cell walls, potentially increasing potency. |

| 3,4-Dimethoxy Analogue | Lower lipophilicity, smaller steric bulk | May have lower CNS penetration compared to the diethoxy analogue. Smaller size might allow for a better fit in sterically constrained binding sites. | Activity would be more dependent on electronic effects and specific interactions with the microbial target rather than just lipophilicity. |

Ultimately, the precise impact of substituting diethoxy for dimethoxy groups must be determined empirically for each specific biological activity, as the subtle interplay of lipophilicity, electronics, and sterics dictates the final pharmacological outcome.

Molecular Mechanism of Action and Biological Target Identification

Enzyme Inhibition and Modulation Studies

No studies detailing the inhibitory or modulatory effects of 2-(3,4-Diethoxyphenyl)acetohydrazide on any specific enzymes were identified. Research investigating the compound's potential to act as an enzyme inhibitor, detailing kinetics, or describing the mechanism of enzyme modulation is not present in the available literature.

Receptor Interaction and Signaling Pathway Modulation

There is no available research documenting the interaction of this compound with any biological receptors. Consequently, information regarding its potential to modulate signaling pathways is also absent from the scientific record.

Interaction with Nucleic Acids, Including DNA Intercalation

No studies were found that investigated the potential for this compound to interact with nucleic acids. There is no evidence to suggest or refute its ability to function as a DNA intercalating agent.

Identification and Validation of Specific Biological Targets (e.g., Bcl-xL, Enoyl-ACP Reductase (InhA), EGFR-TK)

No research has been published that identifies or validates specific biological targets for this compound. There is no data linking this compound to targets such as Bcl-xL, Enoyl-ACP Reductase (InhA), or EGFR-TK.

Preclinical Evaluation and Safety Assessment Research Focus

In Vitro Cytotoxicity Studies in Cellular Models

The initial phase of assessing the therapeutic potential of a new compound, such as 2-(3,4-Diethoxyphenyl)acetohydrazide, involves comprehensive in vitro cytotoxicity studies. These laboratory-based assays are fundamental for determining a compound's ability to inhibit the growth of or kill cancer cells. This step utilizes established cancer cell lines, which are populations of cancer cells that can be grown indefinitely in a controlled laboratory environment.

Cell Viability Assays (e.g., WST-8, MTT)

Cell viability assays are quantitative methods used to measure the proportion of living cells in a population after exposure to a test compound. These assays are crucial for determining the concentration of a compound required to inhibit cellular growth by 50% (IC50), a key indicator of its potency. Commonly employed methods include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells. Studies on various hydrazide derivatives have utilized the MTT assay to screen for antiproliferative activity against a range of human cancer cell lines. nih.govresearchgate.net

WST-8 Assay: Similar to the MTT assay, the WST-8 assay uses a water-soluble tetrazolium salt that produces a water-soluble formazan dye upon reduction by cellular dehydrogenases. This method is often considered more sensitive and convenient than the MTT assay.

SRB Assay: The sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye provides an estimate of the total protein mass, which is directly related to the number of cells. This method was used to assess the cytotoxicity of novel acetohydrazide derivatives against lung and renal cancer cell lines. rsc.org

Research on various acetohydrazide and hydrazone compounds demonstrates a wide range of cytotoxic activities. For instance, certain novel (E)-N′-benzylidene-4-oxoquinazolin-3(4H)-yl)acetohydrazides exhibited potent cytotoxicity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines. kribb.re.kr Similarly, other studies have reported IC50 values for different hydrazide derivatives against breast cancer (MCF-7) and chronic myelogenous leukemia (K562) cell lines. researchgate.netdoaj.org

Table 1: Illustrative Cytotoxic Activity (IC50 in µM) of Various Hydrazide Derivatives Against Human Cancer Cell Lines This table presents example data from research on compounds structurally related to this compound to demonstrate typical findings from cell viability assays.

| Compound Type | MCF-7 (Breast) | PC-3 (Prostate) | K562 (Leukemia) | SW620 (Colon) | Reference |

|---|---|---|---|---|---|

| 2-hydroxy-2,2-bis(4-phenyl)-N'-[(1E)-(phenyl)methylene]acetohydrazide derivative (1b) | 18.24 ± 7.62 | 45.81 ± 1.10 | Data Not Available | Data Not Available | researchgate.net |

| 2-hydroxy-2,2-bis(4-phenyl)-N'-[(1E)-(phenyl)methylene]acetohydrazide derivative (1c) | 27.56 ± 5.66 | 53.12 ± 5.41 | Data Not Available | Data Not Available | researchgate.net |

| (E)-N'-benzylidene-4-oxoquinazolin-3(4H)-yl)acetohydrazide derivative (5c) | Data Not Available | Potent Activity Reported | Data Not Available | Potent Activity Reported | kribb.re.kr |

| 5-arylidene-2-thioxothiazolidinone derivative of acetohydrazide | Mild to Moderate Activity | Data Not Available | Mild to Moderate Activity | Data Not Available | doaj.org |

Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry, Annexin V/PI Staining)

An ideal anticancer agent should eliminate cancer cells by inducing a controlled, programmed form of cell death known as apoptosis. mdpi.com This process avoids the inflammation associated with other forms of cell death, like necrosis. Investigating a compound's ability to induce apoptosis and interfere with the cell cycle is a critical component of its preclinical evaluation.

Apoptosis Analysis: Flow cytometry is a powerful technique used to analyze individual cells. When combined with specific fluorescent stains like Annexin V and Propidium Iodide (PI), it can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, a lipid that flips to the outer cell membrane during early apoptosis, while PI is a fluorescent agent that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Cell Cycle Analysis: The cell cycle is the series of events that take place in a cell leading to its division and duplication. Many chemotherapy drugs work by causing irreparable damage that triggers cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), ultimately leading to apoptosis. Flow cytometry can also be used to analyze the cell cycle by quantifying the DNA content of cells stained with a fluorescent dye like PI. An increase in the cell population in a particular phase or in the "sub-G1" phase (indicative of fragmented DNA from apoptotic cells) suggests compound activity.

Studies on compounds with structural similarities to this compound have demonstrated these effects. For example, certain acetohydrazide derivatives were shown to be strong inducers of apoptotic cell death and caused significant cell cycle arrest in the G1 phase. kribb.re.kr Other research on novel thiazolo-diazaphosphole derivatives found they significantly increased the late apoptosis rate and arrested the cell cycle in both renal and lung cancer cells. rsc.org

Selectivity Indices against Normal Cell Lines

A crucial aspect of cancer therapy is selectivity: the ability of a drug to kill cancer cells while sparing healthy, non-cancerous cells. High selectivity minimizes the side effects commonly associated with chemotherapy. The selectivity index (SI) is a quantitative measure of this property, typically calculated as the ratio of the compound's IC50 value in a normal cell line to its IC50 value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

In preclinical research, compounds are tested against both cancer cell lines and normal cell lines (e.g., human skin fibroblasts). For instance, a study on certain acetohydrazide derivatives found that while some compounds were effective against cancer cells, they also showed high selectivity, with SI values greater than 3, indicating minimal impact on normal cells. nih.gov This selective cytotoxicity is a highly desirable characteristic for any potential anticancer drug candidate. nih.govnih.gov

In Vivo Toxicity Studies in Animal Models for Research Purposes

Acute Toxicity Assessment and Evaluation of Non-Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance. These studies are typically conducted following standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD). The primary goals are to identify the dose at which mortality occurs (if any) and to observe any signs of toxicity.

In a typical study, the compound is administered to a small group of animals (often rodents like mice or rats) at one or more dose levels. The animals are then closely observed for a set period (e.g., 14 days) for any changes in appearance, behavior, and for signs of illness or distress. nih.govresearchgate.net While specific in vivo toxicity data for this compound is not available, research on other hydrazide-containing compounds illustrates the process. For example, studies on N-arylidene-2-(2-phenoxyphenyl) acetohydrazides involved in vivo assays in rats to determine their activity and assess safety. nih.govresearchgate.net The absence of mortality and toxic effects at high doses in such studies is a positive indicator of a compound's safety profile.

Pharmacokinetic Considerations in Preclinical Development (Implied by ADMET and potential drug-likeness)

For a compound to be an effective drug, it must not only be potent and selective but also possess favorable pharmacokinetic properties. Pharmacokinetics is the study of how the body affects a drug, encompassing the processes of A bsorption, D istribution, M etabolism, E xcretion, and T oxicity (ADMET). nih.govnih.gov Assessing ADMET properties is a critical part of preclinical development to predict a compound's behavior in humans. frontiersin.org

In the early stages of drug discovery, many ADMET properties are predicted using computational (in silico) models. These models use the chemical structure of a compound to forecast its likely pharmacokinetic behavior:

Absorption: Predicts how well the compound will be absorbed into the bloodstream, for example, from the gastrointestinal tract after oral administration.

Distribution: Estimates where the compound will travel in the body and whether it can cross critical barriers like the blood-brain barrier.

Metabolism: Foresees how the compound will be broken down by enzymes in the body (e.g., by cytochrome P450 enzymes in the liver).

Excretion: Predicts how the compound and its metabolites will be removed from the body.

Toxicity: Flags potential toxic liabilities, such as carcinogenicity or organ toxicity.

These computational predictions help researchers prioritize which compounds to advance to more intensive and costly experimental testing. researchgate.net Studies on various hydrazone derivatives have used programs like PreADMET to evaluate their pharmacokinetic profiles, identifying compounds with promising characteristics like high intestinal absorption and low predicted toxicity. nih.govfrontiersin.org Such analyses would be a standard and necessary step in the preclinical development of this compound.

Current Challenges and Future Research Directions

Elucidation of Detailed and Multifaceted Molecular Mechanisms

A primary challenge in the development of 2-(3,4-Diethoxyphenyl)acetohydrazide as a therapeutic agent is the lack of a detailed understanding of its molecular mechanisms of action. While the broader class of hydrazones has been studied, the specific cellular targets and signaling pathways modulated by this diethoxy-substituted compound remain unknown. Future research should focus on:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational modeling to identify the primary protein targets of this compound.

Pathway Analysis: Investigating the downstream effects of target engagement on key cellular signaling pathways implicated in inflammation and cancer, such as the NF-κB and MAPK pathways.

Comparative Mechanistic Studies: Comparing the molecular mechanisms of this compound with its more extensively studied dimethoxy analog to understand the influence of the ethoxy groups on target binding and cellular activity.

Rational Design and Synthesis of Highly Potent and Selective Analogs

To enhance the therapeutic index of this compound, the rational design and synthesis of analogs with improved potency and selectivity are crucial. Structure-activity relationship (SAR) studies are essential to guide these efforts.

Key areas for future work include:

Systematic Structural Modifications: Synthesizing a library of analogs with systematic modifications to the diethoxyphenyl ring and the acetohydrazide moiety. This would involve altering the position and nature of the alkoxy groups and exploring various substitutions on the hydrazide nitrogen.

Computational Modeling: Utilizing molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the binding affinity of designed analogs to potential targets and to guide the synthetic efforts toward more potent and selective compounds.

Bioisosteric Replacement: Exploring the replacement of the hydrazide group with other bioisosteric linkers to improve metabolic stability and pharmacokinetic properties while maintaining or enhancing biological activity.

Development of Advanced Drug Delivery Systems for Optimized Bioavailability

Poor aqueous solubility and potential metabolic instability are common challenges for hydrazide-containing compounds, which can limit their oral bioavailability and therapeutic efficacy. The development of advanced drug delivery systems is a critical future direction.

Potential strategies to explore:

Nanoparticle-based Systems: Encapsulating this compound in polymeric nanoparticles, liposomes, or micelles can improve its solubility, protect it from degradation, and facilitate targeted delivery to disease sites.

Prodrug Approaches: Designing prodrugs that are converted to the active this compound in vivo can enhance its pharmacokinetic profile.

pH-Responsive Systems: Given that hydrazone linkages can be designed to be pH-sensitive, developing delivery systems that release the drug in the acidic microenvironment of tumors or inflamed tissues could enhance therapeutic efficacy and reduce systemic toxicity.

Bridging the Gap from In Vitro Efficacy to In Vivo Translational Studies

While initial in vitro screening can identify promising biological activities, translating these findings into in vivo efficacy is a significant hurdle. A robust preclinical development plan is necessary to evaluate the therapeutic potential of this compound in relevant animal models.

Future research should encompass:

Pharmacokinetic Profiling: Conducting comprehensive pharmacokinetic studies in animal models to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Efficacy in Disease Models: Evaluating the therapeutic efficacy of this compound and its potent analogs in well-established animal models of inflammation, cancer, and other relevant diseases.

Toxicology Studies: Performing thorough toxicology studies to assess the safety profile of the lead compounds and to identify any potential adverse effects.

The following table summarizes the in vivo anti-inflammatory activity of some hydrazide derivatives, illustrating the potential of this class of compounds.

| Compound | Animal Model | Dose | % Inhibition of Edema | Reference |

| Nicotinic acid (2-nitro-benzylidene)-hydrazide | Carrageenan-induced paw edema in rats | 50 mg/kg | 37.29% | researchgate.net |

| N'-(4-chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide | Carrageenan-induced paw edema in rats | Not specified | 32-58% | nih.gov |

| 1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene) hydrazine (B178648) | Carrageenan-induced paw edema in mice | Not specified | Time and dose-dependent | nih.gov |

Exploration of Novel Therapeutic Applications Beyond Current Scope

The structural features of this compound, including the diethoxyphenyl moiety present in some bioactive molecules and the versatile hydrazide linker, suggest that its therapeutic applications may extend beyond the commonly explored anti-inflammatory and anticancer activities.

Future avenues of investigation could include:

Neurodegenerative Diseases: Given that some di-alkoxy-phenyl compounds have shown neuroprotective effects, investigating the potential of this compound in models of Alzheimer's and Parkinson's disease is warranted.

Infectious Diseases: The hydrazide moiety is a key component of the anti-tubercular drug isoniazid. Screening this compound and its analogs against a panel of pathogenic bacteria and fungi could uncover novel antimicrobial agents.

Cardiovascular Diseases: Exploring the effects of this compound on targets relevant to cardiovascular diseases, such as phosphodiesterases, could reveal new therapeutic opportunities.

Addressing Research Gaps and Limitations in Understanding Structure-Function Relationships

A significant limitation in the current understanding of this compound is the lack of comprehensive structure-function relationship data. The precise contribution of the diethoxy substitution pattern and the acetohydrazide linker to its biological activity is not well understood.

To address these gaps, future research should focus on:

Isomeric and Analog Studies: Synthesizing and evaluating a series of positional isomers and analogs with varying alkoxy chain lengths to systematically probe the influence of the diethoxyphenyl moiety on activity.

Conformational Analysis: Using spectroscopic and computational methods to understand the preferred conformations of the molecule and how they relate to binding at the active site of a target.

Mechanism-Based SAR: Integrating mechanistic studies with SAR to understand not just if a modification improves activity, but why it does so at a molecular level.

Interdisciplinary Collaboration for Accelerated Research Progress

The multifaceted challenges in developing a new therapeutic agent from a lead compound like this compound necessitate a collaborative, interdisciplinary approach.

Effective collaborations would involve:

Medicinal and Synthetic Chemists: For the rational design and synthesis of novel, potent, and selective analogs.

Pharmacologists and Biologists: To conduct detailed in vitro and in vivo studies to elucidate molecular mechanisms and evaluate therapeutic efficacy and safety.

Pharmaceutical Scientists: To develop advanced drug delivery systems to overcome pharmacokinetic challenges.

Computational Chemists and Structural Biologists: To provide insights into drug-target interactions and guide the drug design process.

Such collaborations, often bridging academia and industry, are crucial for accelerating the translation of promising lead compounds into clinically effective therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。